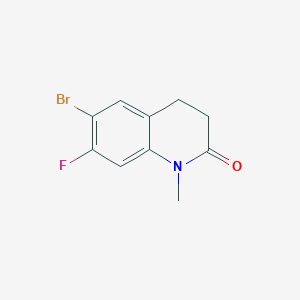

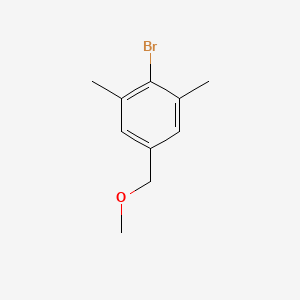

2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene

Descripción general

Descripción

“2-Bromo-5-(methoxymethyl)pyridine” is a compound with the CAS Number: 708273-70-5 . It has a molecular weight of 202.05 and is stored at temperatures between 2-8°C . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis information for “2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene” was not found, a related compound, “2-Bromo-5-(methoxymethyl)pyridine”, can be synthesized through a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another compound, “5-bromo-2-chlorobenzoic acid”, can be prepared from 2-chlorobenzoic acid through a monobromination reaction in an NBS/sulfuric acid system .

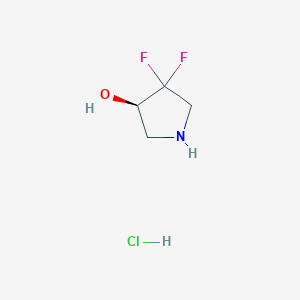

Molecular Structure Analysis

The InChI code for “2-Bromo-5-(methoxymethyl)pyridine” is 1S/C7H8BrNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 .

Physical and Chemical Properties Analysis

It is a liquid at room temperature . The compound “2-Bromo-5-methoxybenzoic acid” is a white to light yellow crystal powder .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties : Xu & He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, a derivative of the compound , which is an important intermediate in the preparation of non-steroidal anti-inflammatory agents. This research highlights the significance of such compounds in pharmaceutical synthesis (Xu & He, 2010).

Use in Dye Synthesis : A study by Katori et al. (2015) revealed the unexpected dimerization of a methoxymethyl-protected xanthone upon treatment with 2-bromo-1,3-dimethylbenzene, leading to the creation of dimeric dyes with connected fluorescent xanthone and xanthene units. This finding is significant in the field of dye chemistry and optical materials (Katori et al., 2015).

Catalysis in Organic Reactions : Research by Ghorbani‐Vaghei et al. (2008) demonstrated the use of related bromobenzene derivatives in the methoxymethylation of alcohols under solvent-free conditions. This study provides insights into the application of such compounds in organic synthesis and catalysis (Ghorbani‐Vaghei et al., 2008).

Industrial Process Development : A 2022 study by Zhang et al. detailed the development of an industrial process for synthesizing a key intermediate for SGLT2 inhibitors, highlighting the role of similar bromo-methoxymethyl compounds in the manufacturing of therapeutic agents for diabetes (Zhang et al., 2022).

Material Science and Stereochemistry : In material science, Yoshifuji, Kamijo, & Toyota (1993) explored the use of a sterically hindered bromobenzene, similar to 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene, in stabilizing low-coordinate phosphorus compounds, contributing to the field of organophosphorus chemistry (Yoshifuji et al., 1993).

Safety and Hazards

The safety information for “2-Bromo-5-(methoxymethyl)pyridine” includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Direcciones Futuras

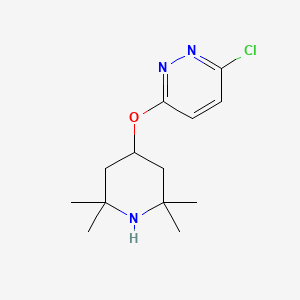

While specific future directions for “2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene” were not found, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Propiedades

IUPAC Name |

2-bromo-5-(methoxymethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYDWRANJMZZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

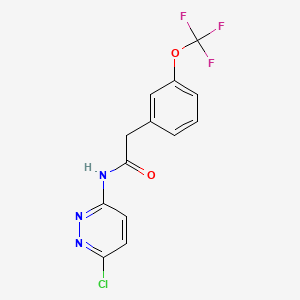

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)

![1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B6360984.png)